molecular formula C14H18ClNO2 B12971954 Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate

Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate

Cat. No.: B12971954
M. Wt: 267.75 g/mol
InChI Key: CMOJNHJANAFOET-UHFFFAOYSA-N
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Description

Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of an ethyl group, a chlorophenyl group, and a cyclopentyl group attached to a carbamate functional group. Carbamates are widely known for their diverse applications in various fields, including agriculture, medicine, and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate typically involves the reaction of 3-chlorophenylcyclopentylamine with ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 3-chlorophenylcyclopentylamine and ethyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.

    Catalysts: A base such as triethylamine is often used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its pharmacological properties, such as potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl (1-(3-chlorophenyl)cyclopentyl)carbamate can be compared with other carbamate compounds, such as:

    Mthis compound: Similar structure but with a methyl group instead of an ethyl group.

    Ethyl (1-(4-chlorophenyl)cyclopentyl)carbamate: Similar structure but with a 4-chlorophenyl group instead of a 3-chlorophenyl group.

The uniqueness of this compound lies in its specific structural configuration, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H18ClNO2

Molecular Weight

267.75 g/mol

IUPAC Name

ethyl N-[1-(3-chlorophenyl)cyclopentyl]carbamate

InChI

InChI=1S/C14H18ClNO2/c1-2-18-13(17)16-14(8-3-4-9-14)11-6-5-7-12(15)10-11/h5-7,10H,2-4,8-9H2,1H3,(H,16,17)

InChI Key

CMOJNHJANAFOET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1(CCCC1)C2=CC(=CC=C2)Cl

Origin of Product

United States

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